molecular formula C15H13FN2OS B5598609 4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide

4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5598609
M. Wt: 288.3 g/mol
InChI Key: GWJRIDAAIHLBMB-UHFFFAOYSA-N
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Description

4-Fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a compound that likely shares characteristics with benzamide derivatives known for various chemical and biological properties. While specific research on this compound is scarce, studies on similar benzamides can offer insights into its synthesis, structure, and potential chemical behaviors.

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, with specific functional groups introducing different properties to the benzamide backbone. For instance, the introduction of fluorine atoms can significantly affect the compound's reactivity and physical properties due to fluorine's electronegativity (Moreno-Fuquen et al., 2022).

Molecular Structure Analysis

The molecular structure of benzamides is critical in determining their physical and chemical properties. X-ray diffraction (XRD) is a common method used to characterize these structures. For example, certain benzamide isomers show different structural affinities and planarities, affecting their stability and intermolecular interactions (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

Benzamides can undergo various chemical reactions, including acylation, alkylation, and cyclization, depending on their substituents. These reactions can modify the compound's chemical behavior and its biological activity. For instance, fluorinated benzamides have been synthesized for their potent cytotoxic properties in vitro (Hutchinson et al., 2001).

Future Directions

The future directions for research on “4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

4-fluoro-N-[(2-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c1-10-4-2-3-5-13(10)17-15(20)18-14(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJRIDAAIHLBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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